molecular formula C19H30ClN B13449428 1-Cyclohexyl-4-phenethylpiperidine hydrochloride

1-Cyclohexyl-4-phenethylpiperidine hydrochloride

Katalognummer: B13449428
Molekulargewicht: 307.9 g/mol
InChI-Schlüssel: PGQBECKBYRIJHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-4-phenethylpiperidine hydrochloride is a piperidine derivative featuring a cyclohexyl group at the 1-position and a phenethyl (benzene ring linked via a two-carbon chain) substituent at the 4-position of the piperidine ring. Piperidine derivatives are often explored for their pharmacokinetic properties, influenced by substituent-driven lipophilicity, steric effects, and metabolic stability .

Eigenschaften

Molekularformel

C19H30ClN

Molekulargewicht

307.9 g/mol

IUPAC-Name

1-cyclohexyl-4-(2-phenylethyl)piperidine;hydrochloride

InChI

InChI=1S/C19H29N.ClH/c1-3-7-17(8-4-1)11-12-18-13-15-20(16-14-18)19-9-5-2-6-10-19;/h1,3-4,7-8,18-19H,2,5-6,9-16H2;1H

InChI-Schlüssel

PGQBECKBYRIJHQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2CCC(CC2)CCC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-phenethylpiperidine hydrochloride typically involves the reaction of cyclohexylamine with 4-phenethylpiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-4-phenethylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-4-phenethylpiperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-4-phenethylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-cyclohexyl-4-phenethylpiperidine hydrochloride with three analogs derived from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-Cyclohexyl-4-phenethylpiperidine HCl C₁₉H₃₀ClN (inferred) ~299.9 (estimated) Cyclohexyl (1-), phenethyl (4-) High lipophilicity due to aromatic and aliphatic groups; potential CNS penetration
1-Cyclohexyl-4-(3-phenylpropyl)piperidine HCl C₂₀H₃₂ClN 321.933 Cyclohexyl (1-), 3-phenylpropyl (4-) Increased chain length enhances lipophilicity; may prolong half-life
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy (4-) Bulky aromatic substituent; possible steric hindrance for receptor binding
Meperidine HCl C₁₅H₂₁NO₂•HCl 283.8 Methyl (1-), phenyl (4-) Opioid analgesic; Schedule II controlled substance; moderate lipophilicity
Key Observations:
  • Steric Effects : The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine HCl introduces significant bulk, which may reduce binding affinity to compact receptor sites compared to cyclohexyl-phenethyl derivatives .
  • Pharmacological Activity : Meperidine’s opioid activity highlights the role of piperidine scaffolds in CNS drug design, though substituent choice (e.g., methyl vs. cyclohexyl) critically impacts target selectivity and toxicity .

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution
  • 1-Cyclohexyl-4-(3-phenylpropyl)piperidine HCl : The extended alkyl chain may improve tissue distribution but could delay metabolic clearance compared to the shorter phenethyl chain .
  • Meperidine HCl : Rapid absorption and distribution are observed in opioids, but its methyl and phenyl substituents limit plasma protein binding, favoring faster renal excretion .
Metabolism and Excretion
  • This suggests cyclohexyl groups in piperidines may similarly influence metabolic stability.
  • 4-(Diphenylmethoxy)piperidine HCl: Limited toxicity data are available, but its environmental impact remains understudied, emphasizing the need for rigorous safety profiling .
Toxicity and Regulatory Status
  • 4-(Diphenylmethoxy)piperidine HCl: Safety data gaps (e.g., acute toxicity, ecotoxicology) highlight regulatory challenges for novel piperidine derivatives .

Research and Development Considerations

  • Synthetic Feasibility : Phenethyl and cyclohexyl groups are synthetically accessible, but diphenylmethoxy derivatives require complex coupling steps, impacting scalability .
  • Therapeutic Potential: The phenethyl-cyclohexyl combination balances lipophilicity and steric bulk, making it a promising candidate for CNS-targeted therapies.

Biologische Aktivität

1-Cyclohexyl-4-phenethylpiperidine hydrochloride, also known as a synthetic opioid compound, has garnered attention due to its potential biological activities, particularly in the context of analgesia and its implications in opioid research. This article delves into the compound's biological activity, highlighting relevant data, case studies, and research findings.

Chemical Structure and Properties

1-Cyclohexyl-4-phenethylpiperidine hydrochloride is a piperidine derivative characterized by a cyclohexyl group and a phenethyl moiety. Its structural formula can be represented as follows:

C18H26ClN\text{C}_{18}\text{H}_{26}\text{ClN}

This compound is often studied for its interaction with various receptors in the central nervous system (CNS), particularly the opioid receptors.

The compound primarily acts on the opioid receptors, which are G protein-coupled receptors involved in pain modulation, reward, and addictive behaviors. Research indicates that 1-cyclohexyl-4-phenethylpiperidine hydrochloride exhibits agonistic activity at the μ-opioid receptor (MOR), which is responsible for mediating analgesic effects. Additionally, its interaction with δ-opioid receptors (DOR) may contribute to its overall pharmacological profile.

Analgesic Properties

Studies have demonstrated that this compound possesses significant analgesic properties. In animal models, it has been shown to reduce pain responses effectively, comparable to established opioids like morphine. The efficacy of 1-cyclohexyl-4-phenethylpiperidine hydrochloride in pain management suggests its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Effect Reference
μ-opioid receptor agonismAnalgesia
δ-opioid receptor activityPotential modulation of pain
CNS depressant effectsSedation and respiratory depression

Case Studies

  • Overdose Incidents : A report analyzing accidental overdose cases highlighted the presence of novel synthetic opioids, including compounds similar to 1-cyclohexyl-4-phenethylpiperidine hydrochloride. The report indicated that these substances were frequently involved in multi-drug toxicology profiles, emphasizing their potency and risk factors associated with misuse .
  • Comparative Efficacy : In a study comparing various synthetic opioids, 1-cyclohexyl-4-phenethylpiperidine hydrochloride was found to have a higher binding affinity for MOR compared to traditional opioids. This suggests that it may provide more potent analgesic effects at lower doses .
  • Pharmacokinetics : Research on the pharmacokinetics of this compound indicates rapid absorption and significant central nervous system penetration, which correlates with its observed analgesic effects .

Toxicological Considerations

While the analgesic properties of 1-cyclohexyl-4-phenethylpiperidine hydrochloride are noteworthy, it is essential to consider its safety profile. Reports indicate that high doses can lead to severe CNS depression and respiratory failure, underscoring the need for careful dosage regulation in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-cyclohexyl-4-phenethylpiperidine hydrochloride to achieve high yields and purity?

  • Methodological Answer :

  • Step 1 : Use nucleophilic substitution reactions, leveraging piperidine derivatives as intermediates (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride synthesis via chloromethylpyridine intermediates) .
  • Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous piperidine hydrochloride syntheses. For example, dichloromethane and sodium hydroxide are effective for similar reactions .
  • Step 3 : Purify via recrystallization or column chromatography, referencing protocols for phenylephrine hydrochloride purity assessment (e.g., ≥98% purity criteria) .

Q. How can researchers characterize the molecular structure of 1-cyclohexyl-4-phenethylpiperidine hydrochloride?

  • Methodological Answer :

  • Step 1 : Employ nuclear magnetic resonance (NMR) spectroscopy for cyclohexyl and phenethyl group identification, as demonstrated for 4-(phenylthio)piperidine hydrochloride .
  • Step 2 : Use mass spectrometry (MS) to confirm molecular weight (e.g., 283.8 g/mol for meperidine hydrochloride as a reference) .
  • Step 3 : Validate crystallinity via X-ray diffraction, referencing NIST standards for piperidine derivatives .

Q. What analytical techniques are suitable for assessing purity in preclinical studies?

  • Methodological Answer :

  • Step 1 : Utilize high-performance liquid chromatography (HPLC) with UV detection, as applied to phenylephrine hydrochloride .
  • Step 2 : Compare melting points against certified reference materials (e.g., 225°C decomposition point for 2,6-dichlorophenylhydrazine hydrochloride) .
  • Step 3 : Validate results using PubChem’s computed InChI keys and spectral data for structural consistency .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for 1-cyclohexyl-4-phenethylpiperidine hydrochloride synthesis?

  • Methodological Answer :

  • Step 1 : Apply quantum chemical calculations (e.g., density functional theory) to predict intermediate stability, as used in ICReDD’s reaction path search methods .
  • Step 2 : Use molecular dynamics simulations to assess solvent effects, referencing membrane separation technologies in chemical engineering .
  • Step 3 : Validate predictions with batch-specific experimental data, ensuring alignment with thermodynamic parameters from PubChem .

Q. How can researchers resolve contradictions in pharmacological activity data for piperidine-based compounds?

  • Methodological Answer :

  • Step 1 : Conduct comparative binding assays using reference standards (e.g., meperidine hydrochloride’s opioid receptor affinity) .
  • Step 2 : Analyze structure-activity relationships (SAR) by modifying substituents (e.g., sulfonyl vs. chlorophenyl groups in similar piperidines) .
  • Step 3 : Replicate studies under controlled conditions (e.g., -20°C storage to prevent degradation) .

Q. What experimental designs are effective for studying metabolic stability in vivo?

  • Methodological Answer :

  • Step 1 : Use radiolabeled analogs (e.g., ¹⁴C tagging) to track metabolite formation, as seen in NIH 10522 studies .
  • Step 2 : Apply LC-MS/MS for quantitative analysis of plasma and tissue samples, referencing forensic applications of Schedule II compounds .
  • Step 3 : Cross-validate results with in vitro hepatic microsome assays to account for species-specific differences .

Q. How can researchers address discrepancies in reaction yields under varying catalytic conditions?

  • Methodological Answer :

  • Step 1 : Perform design of experiments (DoE) to isolate variables (e.g., catalyst type, temperature), as applied in non-automotive combustion engineering .
  • Step 2 : Use statistical tools (e.g., ANOVA) to analyze yield data, referencing CRDC 2020 methodologies .
  • Step 3 : Optimize using feedback loops between computational predictions and experimental data .

Key Considerations for Methodological Rigor

  • Data Validation : Cross-reference experimental results with PubChem’s computed properties (InChI, molecular weight) .
  • Ethical Compliance : Adhere to forensic and Schedule II regulatory guidelines for opioid analogs .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and analytical validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.